molecular formula C18H30O4 B14349142 2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane) CAS No. 91829-32-2

2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14349142
CAS No.: 91829-32-2
M. Wt: 310.4 g/mol
InChI Key: XFUINRBJWPZLMZ-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound known for its unique structure and versatile applications It is characterized by the presence of two oxirane (epoxide) groups attached to a bicyclohexane core through oxymethylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of 1,1’-bi(cyclohexane)-4,4’-diyldimethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

2,2’-[[1,1’-Bi

Properties

CAS No.

91829-32-2

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)cyclohexyl]cyclohexyl]oxymethyl]oxirane

InChI

InChI=1S/C18H30O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h13-18H,1-12H2

InChI Key

XFUINRBJWPZLMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCC(CC2)OCC3CO3)OCC4CO4

Origin of Product

United States

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